molecular formula C15H11ClFN5OS3 B2944785 5-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 890012-76-7

5-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2944785
CAS No.: 890012-76-7
M. Wt: 427.92
InChI Key: IDZAHKIACYAZSQ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-4-carboxamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenylmethyl sulfanyl group at position 5 and a methylsulfanyl group at position 2 of the pyrimidine ring. Its molecular formula is C₁₆H₁₂ClFN₅OS₃, with a molecular weight of 423.92 g/mol (calculated). The structure combines heterocyclic moieties known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

5-chloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5OS3/c1-24-13-18-6-9(16)11(19-13)12(23)20-14-21-22-15(26-14)25-7-8-4-2-3-5-10(8)17/h2-6H,7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZAHKIACYAZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (often referred to as D233-0708) is a heterocyclic compound with notable potential in medicinal chemistry. Its structural characteristics suggest promising pharmacological activities, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C15H11ClFN5O3S2
  • Molecular Weight : 427.93 g/mol
  • SMILES Notation : Cc1nnc(NC(=O)c2nc(ncc2Cl)S(=O)(=O)Cc3ccc(F)cc3)s1
  • LogP : 5.1673

These properties indicate a moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Anticancer Activity

Research indicates that compounds containing thiadiazole and pyrimidine moieties exhibit significant anticancer properties. For instance, similar derivatives have shown activity against various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives of thiadiazole have IC50 values in the micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, suggesting that D233-0708 may also possess similar or enhanced activity due to its unique structure .

Antimicrobial Activity

Compounds with thiadiazole structures are known for their antimicrobial properties. The compound was evaluated for its antibacterial activity against several strains:

  • Antibacterial Efficacy : Preliminary studies have shown that related compounds exhibit significant antibacterial activity against Gram-negative bacteria such as E. coli. The docking studies indicated favorable binding interactions with bacterial enzymes, supporting the observed biological activity .

The proposed mechanisms of action for D233-0708 include:

  • Inhibition of MDM2/p53 Interaction : The compound may function as a mild alkylating agent, disrupting the MDM2/p53 regulatory pathway, which is crucial in cancer cell proliferation and survival .
  • Reactive Oxygen Species (ROS) Modulation : It may also influence ROS levels within cells, contributing to its cytotoxic effects on cancer cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds similar to D233-0708:

Study FocusFindingsReference
Anticancer ActivityCompounds showed IC50 values ranging from 6.2 μM to 43.4 μM against various cancer lines
Antimicrobial ActivitySignificant inhibition observed against E. coli with docking scores indicating strong binding affinity
Mechanistic InsightsProposed mechanisms include MDM2/p53 inhibition and ROS modulation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 5 of the pyrimidine ring is highly susceptible to nucleophilic substitution. This reactivity is leveraged in medicinal chemistry to introduce functional groups that enhance pharmacological properties.

Reaction Type Conditions Reagents Product References
Aromatic substitutionDMF, 80°C, 12 hoursPrimary/secondary amines5-Amino derivatives (e.g., 5-(alkyl/aryl)amino-pyrimidine analogs)
HydrolysisNaOH (aq.), refluxAqueous base5-Hydroxy-pyrimidine-4-carboxamide

Key Findings :

  • Substitution at the chloro position is influenced by steric and electronic factors. Electron-withdrawing groups on the pyrimidine ring enhance reactivity .

  • Hydrolysis under basic conditions yields a hydroxylated derivative, which can further participate in condensation reactions.

Oxidation of Sulfanyl Groups

The methylsulfanyl (-SMe) and benzylsulfanyl (-S-benzyl) groups undergo oxidation to sulfoxides or sulfones, altering solubility and bioactivity.

Reaction Type Conditions Reagents Product References
Sulfoxide formationCH2_2Cl2_2, 0°CmCPBA (1 equiv.)2-(Methylsulfinyl)pyrimidine-4-carboxamide
Sulfone formationCH3_3CN, 50°CH2_2O2_2, catalytic Fe2-(Methylsulfonyl)pyrimidine-4-carboxamide

Key Findings :

  • Oxidation of the methylsulfanyl group proceeds selectively under mild conditions, while the benzylsulfanyl group requires stronger oxidants .

  • Sulfone derivatives exhibit enhanced aqueous solubility, critical for bioavailability .

Reduction Reactions

While the compound lacks reducible nitro groups, the thiadiazole ring and sulfanyl linkages can participate in reductive cleavage under specific conditions.

Reaction Type Conditions Reagents Product References
DesulfurizationEtOH, refluxRaney Ni, H2_2Pyrimidine-4-carboxamide with cleaved thiadiazole-sulfanyl bond

Key Findings :

  • Catalytic hydrogenation cleaves the sulfanyl bridge, yielding simpler pyrimidine derivatives.

Functionalization of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis or serve as a hydrogen-bond donor in coordination chemistry.

Reaction Type Conditions Reagents Product References
Acidic hydrolysisHCl (conc.), refluxPyrimidine-4-carboxylic acid
Metal complexationDMSO, RTCu(II)/Zn(II) saltsMetal-carboxamide complexes (e.g., Cu-N coordination adducts)

Key Findings :

  • Hydrolysis under acidic conditions generates the corresponding carboxylic acid, useful for further derivatization.

Electrophilic Aromatic Substitution

The 2-fluorophenyl group participates in limited electrophilic substitution due to the deactivating nature of the fluorine atom.

Reaction Type Conditions Reagents Product References
NitrationHNO3_3, H2_2SO4_43-Nitro-2-fluorophenyl derivative (minor product)

Key Findings :

  • Nitration occurs preferentially at the meta position relative to the fluorine atom, albeit in low yields .

Thiol-Disulfide Exchange

The sulfanyl (-S-) linkage in the thiadiazole side chain can undergo thiol-disulfide exchange reactions.

Reaction Type Conditions Reagents Product References
Disulfide formationPhosphate buffer, pH 7.4Glutathione (GSH)Mixed disulfide adducts with thiol-containing biomolecules

Key Findings :

  • This reaction is critical for understanding the compound’s potential interactions with cellular thiols .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrimidine-4-carboxamide + 1,3,4-thiadiazole 5-(2-fluorophenylmethyl sulfanyl), 2-(methylsulfanyl) C₁₆H₁₂ClFN₅OS₃ 423.92 Dual sulfanyl groups enhance lipophilicity; fluorophenyl improves metabolic stability
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide Pyrimidine-4-carboxamide + 1,3,4-thiadiazole 2-(4-fluorobenzyl sulfonyl), 5-methyl C₁₅H₁₁ClFN₅O₃S₂ 427.86 Sulfonyl group increases polarity; methyl substitution reduces steric hindrance
N-[5-((4-Chlorophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Benzamide + 1,3,4-thiadiazole 5-(4-chlorophenylmethyl sulfanyl), 4-(dimethylsulfamoyl) C₁₉H₁₈ClN₅O₃S₃ 503.05 Sulfamoyl group enhances solubility; chlorophenyl modulates target affinity
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide Acetamide + 1,3,4-thiadiazole 5-(4-trifluoromethylbenzyl sulfanyl), 2-(4-chlorophenoxy) C₁₉H₁₄ClF₃N₃O₂S₂ 471.91 Trifluoromethyl group improves bioavailability; phenoxy linker affects conformation

Key Structural Insights :

  • Sulfanyl vs. Sulfonyl Groups : The target compound’s sulfanyl substituents (C–S–C) confer higher lipophilicity compared to sulfonyl analogs (C–SO₂–C), which may influence membrane permeability and metabolic stability .
  • Aromatic Substituents : The 2-fluorophenyl group in the target compound likely enhances metabolic resistance compared to 4-chlorophenyl or 4-trifluoromethylbenzyl groups in analogs .

Pharmacological and Biochemical Comparisons

Table 2: Reported Bioactivities of Analogous Compounds

Compound Target Activity IC₅₀/EC₅₀ Key Findings Reference
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide Kinase inhibition (e.g., JAK2) 0.8 µM Moderate selectivity for tyrosine kinases; sulfonyl group critical for ATP-binding pocket interaction
N-[5-((4-Chlorophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Antimicrobial (Gram-positive bacteria) 4 µg/mL Sulfamoyl group enhances solubility and disrupts bacterial cell wall synthesis
N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide Carbonic anhydrase inhibition 12 nM Thiadiazole-thioether linkage optimizes binding to zinc-containing active sites

Implications for the Target Compound :

  • Fluorine’s electronegativity could enhance binding to hydrophobic pockets in therapeutic targets, as seen in fluorinated kinase inhibitors .

Optimization Opportunities :

  • Use of morpholine-mediated thiolation (as in ) could improve yields for sulfanyl intermediates .
  • Chromatographic purification with silica gel modified with triethylamine may resolve regioselectivity issues in amidation .

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